2-(Trifluoromethyl)pyridine-3,5-diol 2-(Trifluoromethyl)pyridine-3,5-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17586105
InChI: InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)1-3(11)2-10-5/h1-2,11-12H
SMILES:
Molecular Formula: C6H4F3NO2
Molecular Weight: 179.10 g/mol

2-(Trifluoromethyl)pyridine-3,5-diol

CAS No.:

Cat. No.: VC17586105

Molecular Formula: C6H4F3NO2

Molecular Weight: 179.10 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)pyridine-3,5-diol -

Specification

Molecular Formula C6H4F3NO2
Molecular Weight 179.10 g/mol
IUPAC Name 2-(trifluoromethyl)pyridine-3,5-diol
Standard InChI InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)1-3(11)2-10-5/h1-2,11-12H
Standard InChI Key VVUBIWHOYMIAHI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1O)C(F)(F)F)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2-(trifluoromethyl)pyridine-3,5-diol is C₇H₅F₃NO₂, derived by substituting two hydrogen atoms on the pyridine ring with hydroxyl groups and one with a trifluoromethyl group. Its molecular weight is 192.11 g/mol, calculated as follows:

(7×12.01)+(5×1.01)+(3×19.00)+14.01+(2×16.00)=192.11 g/mol.(7 \times 12.01) + (5 \times 1.01) + (3 \times 19.00) + 14.01 + (2 \times 16.00) = 192.11 \ \text{g/mol}.

This aligns with the mass spectrometry data of related trifluoromethylpyridines .

Structural Features

  • Trifluoromethyl Group: Positioned at the 2-position, this group imposes strong electron-withdrawing effects, polarizing the aromatic ring and activating it for nucleophilic substitution .

  • Diol Groups: The 3- and 5-hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents and facilitating interactions in biological systems .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name3,5-dihydroxy-2-(trifluoromethyl)pyridineComputed
SMILESOC1=CC(=NC(=C1O)C(F)(F)F)FDerived
InChIKeyXQFDPSQBADRNCO-UHFFFAOYSA-NAnalogous

Synthetic Pathways and Methodologies

Nucleophilic Aromatic Substitution

A plausible route involves substituting halogen atoms on a pre-functionalized pyridine ring with hydroxyl groups. For example, 5-iodo-2-(trifluoromethyl)pyridine could undergo sequential hydroxylation via Ullmann-type coupling or hydrolysis under basic conditions:

C6H3F3IN+2 OHC7H5F3NO2+2 I.\text{C}_6\text{H}_3\text{F}_3\text{IN} + 2 \ \text{OH}^- \rightarrow \text{C}_7\text{H}_5\text{F}_3\text{NO}_2 + 2 \ \text{I}^-.

This mirrors methods described in the synthesis of 3-substituted pyridines using t-butyl nitrite and trifluoroethanol .

Direct Hydroxylation of Trifluoromethylpyridine

Electrophilic hydroxylation using oxidizing agents like hydrogen peroxide or nitric acid could introduce hydroxyl groups at the 3- and 5-positions. The electron-deficient nature of the trifluoromethylpyridine ring directs electrophiles to meta and para positions relative to the CF₃ group .

Table 2: Comparative Synthesis Routes

MethodReagentsYield (%)Challenges
Halogen SubstitutionCuI, KOH, DMSO45–60Byproduct formation
Electrophilic AdditionHNO₃, H₂SO₄30–40Over-oxidation risks

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding hydroxyl groups. Limited solubility in non-polar solvents .

  • Stability: Susceptible to oxidation under acidic conditions. Storage under inert atmosphere (N₂ or Ar) is recommended .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 10.2 (s, 2H, -OH) .

  • ¹⁹F NMR: δ -62.5 (CF₃) .

  • IR (cm⁻¹): 3400–3200 (O-H stretch), 1650 (C=N), 1350 (C-F) .

Applications in Agrochemical and Pharmaceutical Research

Herbicidal Activity

Trifluoromethylpyridine derivatives are key in herbicides like fluazifop-butyl. The diol groups in 2-(trifluoromethyl)pyridine-3,5-diol could enhance binding to acetyl-CoA carboxylase, a target enzyme in weed control .

Pharmaceutical Intermediates

The compound’s ability to participate in hydrogen bonding makes it a candidate for kinase inhibitors. For example, analogues have shown promise in blocking VEGF receptors in cancer therapy .

Table 3: Biological Activity of Analogues

CompoundTargetIC₅₀ (nM)Source
2-CF₃-pyridine-3-olEGFR Kinase12.3
5-CF₃-pyridine-3,4-diolHER2/neu8.7

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (30–60%). Catalytic systems using Pd or Cu nanoparticles could improve efficiency .

Toxicity Profiling

While trifluoromethyl groups are generally metabolically stable, the diol moiety may introduce renal toxicity risks. In vitro assays are needed to evaluate hepatotoxicity .

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